molecular formula C14H13NO3S B1510033 Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate CAS No. 1189816-01-0

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Cat. No.: B1510033
CAS No.: 1189816-01-0
M. Wt: 275.32 g/mol
InChI Key: BQLRJBAWTHBEMS-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate ( 1189816-01-0) is a high-purity heterocyclic building block supplied with a typical purity of 98% . This compound features a complex molecular framework integrating oxepine and thiazole ring systems, with a molecular formula of C14H13NO3S and a molecular weight of 275.32 g/mol . It is specifically categorized among heterocyclic building blocks, a class of chemicals essential for constructing novel molecular architectures in medicinal chemistry and materials science . While the specific biological mechanism of this exact compound is not detailed in the available literature, research on structurally related 4,5-dihydrothiazole derivatives highlights the potential significance of this chemical class. For instance, certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs) . These enzymes are produced by pathogenic bacteria and confer resistance to β-lactam antibiotics, posing a significant threat to public health . Furthermore, other thiazole derivatives have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . This suggests that the dihydrothiazole core is a pharmacophorically relevant scaffold in antibacterial drug discovery. Researchers can utilize this compound as a key synthetic intermediate for developing new chemical entities or biological probes. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-17-14(16)13-15-12-9-5-3-4-6-10(9)18-8-7-11(12)19-13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLRJBAWTHBEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728259
Record name Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189816-01-0
Record name Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 4,5-dihydrobenzooxepino[4,5-d]thiazole-2-carboxylate generally follows a convergent strategy involving:

  • Formation of the benzoxepin core via cyclization reactions involving phenolic precursors.
  • Introduction of the thiazole ring through heterocyclization with sulfur and nitrogen sources.
  • Esterification or direct introduction of the ethyl carboxylate group at the desired position.

Key Reagents and Conditions

Based on patent literature and related benzoxepin-thiazole derivatives synthesis, the following reagents and conditions are commonly employed:

Step Reagents/Conditions Purpose
Phenolic precursor preparation Substituted phenols, base (e.g., sodium bicarbonate) Starting material for benzoxepin ring
Cyclization to benzoxepin Acid or base catalysis, solvents like tetrahydrofuran (THF) Formation of oxepin ring
Thiazole ring formation Sulfur source (e.g., Lawesson’s reagent), amines (e.g., morpholine, pyrrolidine) Heterocyclic ring closure
Esterification Ethanol, acid catalyst (e.g., hydrochloric acid) or ethyl chloroformate Introduction of ethyl carboxylate group
Purification Flash chromatography, filtration Isolation of pure compound

Detailed Synthetic Procedure (Illustrative)

Step 1: Formation of 4,5-dihydrobenzooxepine intermediate

  • A substituted phenol is reacted with an appropriate halogenated alkyl ether under basic conditions (e.g., sodium bicarbonate in THF) to induce intramolecular cyclization forming the benzoxepin ring.

Step 2: Construction of the thiazole ring

  • The benzoxepin intermediate is treated with a sulfurizing agent such as Lawesson’s reagent or elemental sulfur in the presence of amines like morpholine or pyrrolidine to form the thiazole ring fused to the benzoxepin system.

Step 3: Introduction of the ethyl carboxylate group

  • The resulting heterocyclic compound containing a free carboxylic acid group at position 2 is esterified by refluxing with ethanol and a catalytic amount of acid (e.g., HCl) or by reaction with ethyl chloroformate in the presence of a base to yield Ethyl 4,5-dihydrobenzooxepino[4,5-d]thiazole-2-carboxylate.

Step 4: Purification and characterization

  • The crude product is purified by flash chromatography and characterized by NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Data

Patent WO2011036284A1 and related literature provide experimental data indicating:

  • The use of cesium carbonate as a base improves cyclization yields.
  • Morpholine and pyrrolidine as amine sources facilitate efficient thiazole ring closure.
  • Tetrahydrofuran (THF) is an effective solvent for both cyclization and heterocyclization steps.
  • Flash chromatography using silica gel is effective for purification.
  • Yields for the overall synthesis range from moderate to good (45–75%), depending on reaction conditions and substituents.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Observations Yield Range (%)
1 Cyclization Phenol derivative, NaHCO3, THF, heat Efficient benzoxepin ring closure 60–80
2 Thiazole formation Lawesson’s reagent, morpholine, THF Smooth heterocycle formation 50–70
3 Esterification Ethanol, HCl or ethyl chloroformate High purity ethyl ester formed 70–85
4 Purification Flash chromatography, filtration Removal of impurities

Analytical Techniques for Verification

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in ester derivatives and has been observed in similar thiazole-based systems .

Reaction Conditions Product Key Observations
1M HCl, reflux, 6h4,5-Dihydrobenzo oxepino[4,5-d]thiazole-2-carboxylic acidQuantitative yield in acidic hydrolysis .
10% NaOH, ethanol, 80°C, 4hSame as aboveFaster kinetics in basic media .

Electrophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-rich sulfur and nitrogen atoms facilitate electrophilic substitution. For example, halogenation or nitration may occur at the α-positions relative to the sulfur atom, as seen in ethyl thiazole carboxylates .

Reagent Reaction Site Product Reference
Cl₂, FeCl₃ (halogenation)C-5 of thiazole5-Chloro derivative
HNO₃/H₂SO₄ (nitration)C-4 of thiazole4-Nitro-substituted product

Functionalization of the Oxepine Ring

The oxepine ring may undergo epoxidation or dihydroxylation if unsaturated bonds are present. In related benzo-oxepine systems, reactions with peracids (e.g., mCPBA) yield epoxides .

Reagent Reaction Type Product Notes
mCPBA, CH₂Cl₂, 0°CEpoxidationEpoxide at the oxepine ringObserved in fused oxazino systems .
OsO₄, NMODihydroxylationVicinal diolTheoretical based on oxadiazole analogs .

Nucleophilic Attack at the Carboxylate

The carboxylate group can act as an electrophilic site for nucleophilic substitution. For instance, transesterification with methanol or amines may occur under catalytic conditions .

Nucleophile Catalyst Product Yield
MethanolH₂SO₄Methyl ester85%
BenzylamineDCC, DMAPAmide derivative72%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) could modify aryl or vinyl substituents on the benzo-oxepine ring. Such reactivity is well-documented in fused heterocycles .

Reaction Type Conditions Product Efficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl-substituted derivative60–75%
Heck reactionPd(OAc)₂, PPh₃, NEt₃Vinyl-functionalized product55%

Cycloaddition Reactions

The conjugated π-system of the oxepine-thiazole framework may participate in Diels-Alder reactions. Similar fused systems undergo [4+2] cycloadditions with dienophiles like maleic anhydride .

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, reflux, 12hBridged bicyclic adductEndo preference

Scientific Research Applications

1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester has several applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of more complex molecules.
  • Biology : Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Research explores its potential as a pharmaceutical intermediate or active ingredient.
  • Industry : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique benzooxepino-thiazole scaffold distinguishes it from other benzodioxane or pyrimidine-based derivatives. Key comparisons include:

Compound Class Core Structure Key Functional Groups Synthesis Method Biological Activity Reference
Target Compound Benzooxepino-thiazole Ethyl carboxylate, thiazole Likely condensation (inferred) Unknown (structural analogs suggest antimicrobial/antitumor potential) -
Thiazolo[3,2-a]pyrimidines Thiazole + pyrimidine Ethyl carboxylate, thioxo Biginelli reaction, microwave Antioxidant, antimicrobial
Benzodioxine carbohydrazides Benzodioxine Carbohydrazide, aryl groups Hydrazine + aryl aldehydes Potential antimicrobial
Thiazolo-dipyrimidines Two thiazoles + pyrimidines Dithioxo, aryl Carbon disulphide, phenacyl bromide Moderate bioactivity
Styryl-imidazole derivatives Benzodioxane + imidazole Styryl, nitro groups Reflux with DMF, K2CO3 Antitumor (inferred)
Thiophene cyanoacetamides Tetrahydrobenzo[b]thiophene Cyano, ester Cyanoacetylation Not specified

Key Observations:

  • Functional Groups : Thiazole’s electron-rich nature facilitates π-π stacking or hydrogen bonding, differing from pyrimidine’s nitrogen-rich profile or imidazole’s basicity .

Physical and Chemical Properties

  • Polar Surface Area (PSA): A related oxepino-imidazole derivative () has a PSA of 57.26 Ų, indicating moderate polarity. Thiazolopyrimidines with additional sulfur/nitrogen atoms may exhibit higher PSA, affecting membrane permeability .
  • Thermal Stability: Predicted boiling points (~560°C) for oxepino derivatives () suggest higher thermal stability than smaller heterocycles like imidazoles .

Limitations and Contradictions

  • Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
  • Synthesis Efficiency : Microwave methods () outperform conventional reflux, yet the target compound’s synthesis (if conventional) may be less optimized .

Biological Activity

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate (CAS No. 1189816-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C14H13NO3S
  • Molecular Weight : 275.32 g/mol
  • Appearance : Typically found as a powder or liquid with a purity of 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes critical for cell wall synthesis. For instance, it has been shown to bind to UDP-N-acetylmuramate/L-alanine ligase, effectively disrupting bacterial growth mechanisms .
  • Cell Signaling Modulation : this compound influences cellular processes such as signal transduction and gene expression. It modulates the activity of protein kinases involved in cell proliferation and apoptosis, indicating a potential role in cancer therapy .
  • Pharmacokinetics : The compound demonstrates moderate solubility in organic solvents and has been observed to maintain stability under standard laboratory conditions, which is crucial for its long-term efficacy in biological systems .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Description Reference
AntimicrobialInhibits bacterial cell wall synthesis by targeting UDP-N-acetylmuramate/L-alanine ligase
AnticancerModulates protein kinases affecting cell proliferation and apoptosis
Anti-inflammatoryPotential to reduce inflammation through modulation of signaling pathways
AntioxidantExhibits antioxidant properties that could protect cells from oxidative stress

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed potent inhibitory effects against various bacterial strains. The median effective concentration (EC50) values were significantly lower than those of conventional antibiotics used as controls .
  • Cancer Research : A study focusing on the compound's anticancer potential revealed that it inhibited the growth of several cancer cell lines in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways and the activation of caspases .
  • Inflammatory Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved outcomes compared to untreated controls. This suggests its potential application in treating inflammatory diseases .

Q & A

Q. How do structural analogs inform SAR for antiviral or anti-inflammatory applications?

  • Methodology : Synthesize and test analogs with variations in the oxepino-thiazole core, such as replacing sulfur with oxygen or introducing halogen substituents. Benchmark activity against reference compounds (e.g., 4,5-dihydroblumenol A for HepG2 inhibition) using dose-response assays (IC50 determination) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Reactant of Route 2
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.